molecular formula C8H14N2O B13600576 2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol

2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol

Cat. No.: B13600576
M. Wt: 154.21 g/mol
InChI Key: SHVRITCRGJEPTI-UHFFFAOYSA-N
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Description

2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 1-ethyl-1H-pyrazole with acetone in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, and chromium trioxide (CrO3) in acidic conditions.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Alkyl halides, tosylates, and mesylates under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The compound can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit enzyme activity or block receptor signaling, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-ethyl-1H-pyrazol-5-yl)propan-2-ol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group and the hydroxyl group provides distinct chemical properties that can be exploited in various applications .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2-(2-ethylpyrazol-3-yl)propan-2-ol

InChI

InChI=1S/C8H14N2O/c1-4-10-7(5-6-9-10)8(2,3)11/h5-6,11H,4H2,1-3H3

InChI Key

SHVRITCRGJEPTI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(C)(C)O

Origin of Product

United States

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